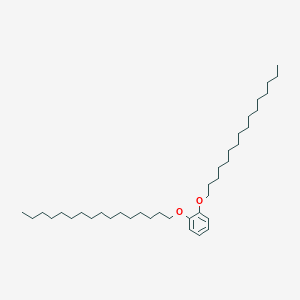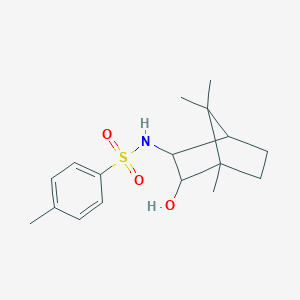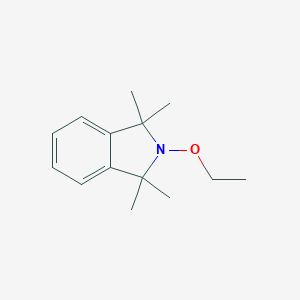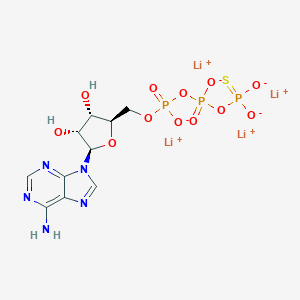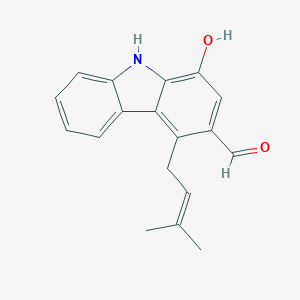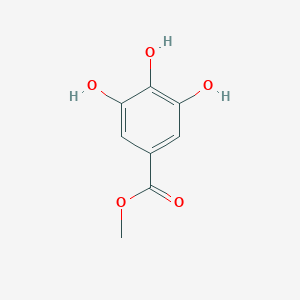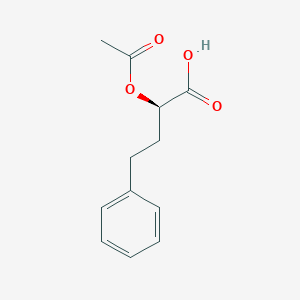
(alphaR)-Acetyloxybenzenebutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaR)-Acetyloxybenzenebutanoic Acid is an organic compound that belongs to the class of alpha hydroxy acids (AHAs). These compounds are known for their applications in various fields, including cosmetics, pharmaceuticals, and chemical research. The structure of this compound consists of a benzene ring attached to a butanoic acid chain with an acetyloxy group at the alpha position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-Acetyloxybenzenebutanoic Acid can be achieved through several methods. One common approach involves the esterification of benzenebutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-Acetyloxybenzenebutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Production of benzyl alcohol or butanol derivatives.
Substitution: Generation of various substituted benzenebutanoic acids.
Scientific Research Applications
(alphaR)-Acetyloxybenzenebutanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetic products, particularly in skin care for its exfoliating properties.
Mechanism of Action
The mechanism of action of (alphaR)-Acetyloxybenzenebutanoic Acid involves its ability to interact with cellular components. In biological systems, the compound can modulate enzyme activity and influence signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Glycolic Acid: Another alpha hydroxy acid commonly used in cosmetics for its exfoliating properties.
Lactic Acid: Known for its moisturizing and exfoliating effects in skin care products.
Citric Acid: Used in both food and cosmetic industries for its antioxidant and preservative properties.
Uniqueness
(alphaR)-Acetyloxybenzenebutanoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzene ring with an acetyloxy group at the alpha position makes it particularly effective in certain applications, such as targeted drug delivery and specialized cosmetic formulations.
Properties
IUPAC Name |
(2R)-2-acetyloxy-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-11(12(14)15)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYOQOUDJZKEH-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
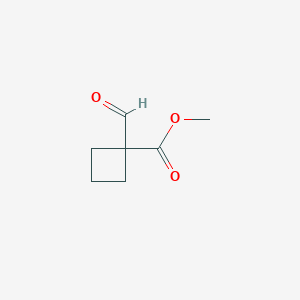
![(11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-Methyl-androsta-1,4-dien-3-one](/img/structure/B117063.png)


